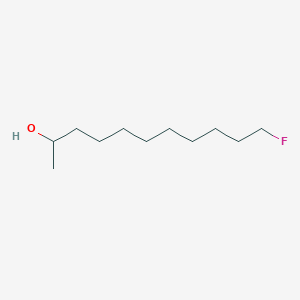
11-Fluoroundecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoroundecan-2-OL is an organic compound with the molecular formula C11H23FO. It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon chain that also includes a hydroxyl group (-OH). Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecan-2-OL typically involves the introduction of a fluorine atom into an undecanol precursor. One common method is the nucleophilic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like diethylaminosulfur trifluoride (DAST) is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-Fluoroundecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-fluoroundecan-2-one or 11-fluoroundecanal.
Reduction: Formation of 11-undecan-2-OL or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Fluoroundecan-2-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 11-Fluoroundecan-2-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its interaction with enzymes and receptors. Additionally, the fluorinated alcohol can participate in metabolic pathways, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoroundecan-2-OL
- 11-Chloroundecan-2-OL
- 11-Bromoundecan-2-OL
- 11-Iodoundecan-2-OL
Uniqueness
11-Fluoroundecan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to increased stability and reactivity, making this compound a valuable compound in various applications.
Properties
CAS No. |
101803-63-8 |
|---|---|
Molecular Formula |
C11H23FO |
Molecular Weight |
190.30 g/mol |
IUPAC Name |
11-fluoroundecan-2-ol |
InChI |
InChI=1S/C11H23FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11,13H,2-10H2,1H3 |
InChI Key |
NVMYVARFCPAXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















